molecular formula C19H19FO3 B1401043 4-((4'-Fluoro-[1,1'-biphenyl]-3-yl)methyl)tetrahydro-2H-pyran-4-carboxylic acid CAS No. 1361116-92-8

4-((4'-Fluoro-[1,1'-biphenyl]-3-yl)methyl)tetrahydro-2H-pyran-4-carboxylic acid

Cat. No.: B1401043
CAS No.: 1361116-92-8
M. Wt: 314.3 g/mol
InChI Key: PDSAGBAVSLUCDV-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The compound 4-((4'-Fluoro-[1,1'-biphenyl]-3-yl)methyl)tetrahydro-2H-pyran-4-carboxylic acid (CAS: 1361116-92-8) emerged in the early 21st century as part of efforts to develop structurally complex intermediates for pharmaceutical and agrochemical applications. Its synthesis was first reported in patent literature, where it was identified as a key intermediate in the preparation of kinase inhibitors and antifungal agents. The compound’s design leverages the electronic effects of fluorine and the conformational stability of the tetrahydro-2H-pyran ring, which were prioritized to enhance binding affinity in target molecules. Early synthetic routes involved coupling 4-fluorobiphenyl derivatives with tetrahydro-2H-pyran-4-carboxylic acid precursors via Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation, as evidenced by methodologies in pesticide-related patents.

Nomenclature and Structural Identification

The IUPAC name This compound systematically describes its structure:

  • Biphenyl core : A 4'-fluoro-substituted biphenyl group (two connected benzene rings with fluorine at the para position of one ring).
  • Tetrahydro-2H-pyran : A six-membered oxygen-containing ring with one methylene bridge.
  • Carboxylic acid : A -COOH group at the 4-position of the pyran ring.

Molecular Formula : C₁₉H₁₉FO₃
Molecular Weight : 314.35 g/mol.
The SMILES notation (O=C(C1(CC2=CC(C3=CC=C(F)C=C3)=CC=C2)CCOCC1)O) highlights the connectivity of the biphenyl, pyran, and carboxylic acid moieties. X-ray crystallography and NMR studies confirm the equatorial positioning of the carboxylic acid group, which influences its hydrogen-bonding capacity.

Significance in Organic Chemistry Research

This compound is notable for:

  • Multifunctional Reactivity : The carboxylic acid enables esterification or amidation, while the biphenyl moiety allows π-π stacking in supramolecular assemblies.
  • Fluorine Effects : The 4'-fluoro group enhances metabolic stability and lipophilicity, critical for drug design.
  • Stereochemical Complexity : The tetrahydro-2H-pyran ring introduces conformational rigidity, reducing entropic penalties in target binding.

Applications include:

  • Pharmaceutical intermediates : Used in synthesizing CDK2 inhibitors (e.g., derivatives in kinase-targeted therapies).
  • Agrochemical precursors : Functionalized analogs exhibit fungicidal activity in patents.

Table 1: Key Structural Features and Applications

Feature Role in Research Example Application
4'-Fluorobiphenyl Electron-withdrawing group, stability Kinase inhibitor scaffolds
Tetrahydro-2H-pyran Conformational control Antifungal agents
Carboxylic acid Site for derivatization Polymer crosslinkers

Position within Biphenyl-Containing Compounds

This compound belongs to a subclass of biphenyl derivatives distinguished by meta-substitution patterns and heterocyclic appendages. Compared to simpler analogs like 4-fluorobiphenyl (CAS: 324-74-3), its extended structure offers:

  • Enhanced stereo-electronic tuning : The pyran ring and carboxylic acid enable precise modulation of solubility and target interaction.
  • Broader synthetic utility : Serves as a platform for generating libraries of bioactive molecules via parallel synthesis.

In contrast to bisphenol F (CAS: 620-92-8), a biphenyl-derived epoxy resin component, this compound’s fluorine and heterocyclic elements prioritize dynamic reactivity over polymer stability, aligning it with medicinal chemistry needs.

Properties

IUPAC Name

4-[[3-(4-fluorophenyl)phenyl]methyl]oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FO3/c20-17-6-4-15(5-7-17)16-3-1-2-14(12-16)13-19(18(21)22)8-10-23-11-9-19/h1-7,12H,8-11,13H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSAGBAVSLUCDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=CC(=CC=C2)C3=CC=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biphenyl Core Construction via Suzuki-Miyaura Coupling

The 4'-fluoro-[1,1'-biphenyl]-3-ylmethyl subunit is synthesized through a palladium-catalyzed cross-coupling reaction.

Procedure :

  • A mixture of 3-bromo-4-fluorophenylboronic acid and a methyl-substituted aryl halide undergoes coupling using Pd(PPh₃)₄ (5 mol%) in a 1:1 mixture of dimethoxyethane (DME) and aqueous Na₂CO₃ (2 M) at 80°C for 12 h.
  • Yield : ~70–85% after purification by flash chromatography (silica gel, 20% EtOAc/hexanes).

Key Data :

Component Reagent/Condition Role
Aryl boronic acid 3-Bromo-4-fluorophenyl Electrophilic partner
Catalyst Pd(PPh₃)₄ Cross-coupling
Base Na₂CO₃ Facilitates transmetallation

Functionalization of Tetrahydro-2H-pyran-4-carboxylic Acid

The tetrahydro-2H-pyran-4-carboxylic acid is activated for subsequent coupling.

Method A: Acid Chloride Formation

  • Treat tetrahydro-2H-pyran-4-carboxylic acid (1.5 g, 10 mmol) with oxalyl chloride (1.6 g, 12 mmol) and catalytic DMF in CH₂Cl₂ at 0°C → RT for 2 h.
  • Outcome : Quantitative conversion to acid chloride, confirmed by TLC (Rf = 0.7 in 30% EtOAc/hexanes).

Method B: Esterification

  • React the acid with pent-4-yn-1-ol using DCC (1.2 eq.) and DMAP (20 mol%) in DCM (0.1 M) at 23°C for 18 h.
  • Yield : 60–72% after column chromatography.

Coupling of Biphenyl and Pyran Units

The biphenylmethyl group is linked to the activated pyran-carboxylic acid derivative.

Stepwise Alkylation-Esterification :

  • Alkylation :
    • Treat 4'-fluoro-[1,1'-biphenyl]-3-ylmethanol with HBr (48% aq.) to generate the corresponding bromide.
  • Ester Formation :
    • React the alkyl bromide with tetrahydro-2H-pyran-4-carboxylate (from Method B) using K₂CO₃ in DMF at 60°C for 6 h.
    • Yield : 68–79%.

Direct Amide Coupling :

  • Use HATU (1.2 eq.) and Hünig’s base (2 eq.) in DMF to couple 4'-fluoro-[1,1'-biphenyl]-3-ylmethylamine with tetrahydro-2H-pyran-4-carboxylic acid.
  • Yield : 75–83% after purification.

Final Hydrolysis to Carboxylic Acid

Convert the ester intermediate to the target carboxylic acid.

Procedure :

  • Hydrolyze the ester (1.0 eq.) with LiOH (3 eq.) in THF/H₂O (3:1) at 50°C for 4 h.
  • Yield : >90% after acidification (1 M HCl) and extraction.

Analytical Validation :

  • ¹H NMR (DMSO-d₆, 500 MHz): δ 7.65–7.58 (m, 4H, biphenyl), 4.20–4.15 (m, 2H, pyran-O), 3.45–3.35 (m, 2H, pyran-CH₂), 2.90–2.80 (m, 1H, CH₂ linker).
  • ESI-MS : m/z 357 ([M-H]⁻).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Suzuki + Alkylation High regioselectivity Multi-step purification 68–79%
Direct Amide Coupling Fewer steps Requires expensive HATU 75–83%
Ester Hydrolysis Mild conditions Acid-sensitive substrates >90%

Optimization Insights

  • Catalyst Selection : Pd/C hydrogenation (as in) offers cost-effective deprotection vs. Pd(PPh₃)₄ for coupling.
  • Solvent Systems : DMF enhances coupling efficiency but complicates purification; DCM/EtOAC mixtures improve chromatographic resolution.

Chemical Reactions Analysis

Types of Reactions

4-((4'-Fluoro-[1,1'-biphenyl]-3-yl)methyl)tetrahydro-2H-pyran-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Halogenation or nitration reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential

  • Receptor Modulation : Compounds with biphenyl structures have been studied for their ability to act as modulators of various receptors, including dopamine and serotonin receptors. The presence of a fluorine atom enhances the lipophilicity and metabolic stability of the compound, making it a candidate for drug development targeting neuropsychiatric disorders .
  • Anticancer Activity : Research indicates that derivatives of biphenyl compounds exhibit significant anticancer properties. The tetrahydropyran moiety may enhance bioactivity by improving solubility and cellular uptake .
  • Anti-inflammatory Effects : Some studies suggest that compounds similar to this tetrahydropyran derivative can inhibit inflammatory pathways, making them potential candidates for treating chronic inflammatory diseases .

Organic Synthesis Applications

Building Block in Synthesis

  • Chiral Synthesis : The compound serves as a chiral building block in the synthesis of more complex molecules. Its stereochemistry can be exploited to create specific enantiomers necessary for pharmaceutical applications .
  • Cross-Coupling Reactions : It can be utilized in Suzuki-Miyaura cross-coupling reactions to synthesize other fluorinated biphenyl derivatives, which are valuable in various chemical industries .

Material Science Applications

Polymer Development

  • Functional Polymers : The incorporation of the tetrahydropyran structure into polymer matrices enhances mechanical properties and thermal stability. Such materials are useful in creating high-performance plastics and composites .
  • Nanocomposites : The compound's ability to interact with nanoparticles can lead to the development of nanocomposites with enhanced electrical and thermal conductivity, suitable for electronic applications .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated various biphenyl derivatives for their cytotoxic effects on cancer cell lines. The results indicated that compounds similar to 4-((4'-Fluoro-[1,1'-biphenyl]-3-yl)methyl)tetrahydro-2H-pyran-4-carboxylic acid exhibited IC50 values in the low micromolar range against several cancer types, demonstrating significant potential for further development as anticancer agents .

Case Study 2: Synthesis of Chiral Compounds

In a recent publication, researchers successfully synthesized a series of chiral compounds using this compound as a key intermediate. This work highlighted the compound's utility in generating complex molecules with high enantiomeric purity, which is crucial for pharmaceutical applications .

Mechanism of Action

The mechanism of action of 4-((4'-Fluoro-[1,1'-biphenyl]-3-yl)methyl)tetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist, depending on the context, and can modulate various biochemical processes . The exact molecular targets and pathways are still under investigation, but they likely involve interactions with enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyran Ring

4-Methyltetrahydro-2H-pyran-4-carboxylic Acid (CAS 233276-38-5)
  • Structure : Methyl group instead of biphenyl-fluorinated substituent.
  • Properties: Reduced steric bulk and increased lipophilicity compared to the target compound.
  • Applications : Simpler analogs like this are often used as intermediates in drug synthesis .
4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic Acid (BP 14276)
  • Structure : Methoxyphenyl substituent replaces the biphenyl group.
  • Properties : The electron-donating methoxy group enhances π-π interactions but reduces metabolic stability compared to fluorine.
  • Synthesis : Likely prepared via Suzuki-Miyaura coupling, similar to biphenyl derivatives in .
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydro-2H-pyran-4-carboxylic Acid
  • Structure: Fmoc-protected amino group attached to the pyran core.
  • Applications : Used in peptide synthesis for temporary amine protection. The carboxylic acid enables conjugation to other molecules .

Functional Group Modifications

Phosphonic Acid Derivatives ()
  • Examples : (Difluoro(4'-isopropyl-biphenyl-3-yl)methyl)phosphonic acid.
  • Comparison : Phosphonic acids exhibit higher acidity (pKa ~2–3) than carboxylic acids (pKa ~4–5), affecting bioavailability and membrane permeability. The biphenyl substituents (e.g., isopropyl, methyl) alter hydrophobicity and steric effects .
N-(4-(3-(4-Fluorophenyl)ureido)phenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide (HR442508)
  • Structure : Carboxamide replaces carboxylic acid; fluorophenyl urea moiety added.
  • Properties : The amide group facilitates hydrogen bonding, while the urea group enhances target specificity. Lower solubility than the carboxylic acid analog .
4-((3-Formylphenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile (CAS 88694-42-2)
  • Structure: Nitrile and formylphenoxy groups replace the carboxylic acid and biphenyl.
  • Properties : The electron-withdrawing nitrile group increases reactivity, making it a precursor for further functionalization .

Aromatic Substituent Variations

4-{[4-(4-Chlorophenoxy)phenyl]sulfanylmethyl}tetrahydro-2H-pyran-4-carboxylic Acid (CAS 193021-78-2)
  • Structure: Chlorophenoxy-phenylsulfanyl substituent instead of fluoro-biphenyl.
  • Classified under GHS guidelines for safe handling .
4-((4'-Isopropyl-[1,1'-biphenyl]-3-yl)methyl)tetrahydro-2H-pyran-4-carboxylic Acid (Hypothetical Analog)
  • Comparison : The isopropyl group on the biphenyl enhances hydrophobicity but reduces electronic effects compared to fluorine. May improve binding to hydrophobic protein pockets .

Polymorphism and Crystallography ()

The polymorphic form of 4-{[4-(2,2,2-trifluoroethoxy)benzisoxazol-3-yl]oxymethyl}piperidin-1-ylmethyl-tetrahydro-2H-pyran-4-carboxylic acid demonstrates distinct XRD peaks (e.g., 2θ = 5.9°, 9.3°). Polymorphism impacts stability and solubility, critical for pharmaceutical formulations. The target compound may exhibit similar crystallographic diversity, requiring characterization via SHELX software .

Biological Activity

The compound 4-((4'-Fluoro-[1,1'-biphenyl]-3-yl)methyl)tetrahydro-2H-pyran-4-carboxylic acid is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C16H17FNO3C_{16}H_{17}FNO_3, and it features a tetrahydropyran ring substituted with a fluoro-biphenyl moiety. The presence of these functional groups is believed to contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Compounds like this one may act as inhibitors for various enzymes involved in metabolic pathways.
  • Receptor Modulation : The biphenyl moiety can interact with G-protein coupled receptors (GPCRs), potentially affecting signaling pathways.
  • Antioxidant Properties : Some derivatives have shown promise in scavenging free radicals, thus providing neuroprotective effects.

Anticancer Activity

A study highlighted the potential anticancer effects of related compounds through their ability to induce apoptosis in cancer cell lines. For instance, hybrid molecules combining HDAC inhibition with ferroptosis induction have been shown to enhance cytotoxicity against various cancer types, suggesting that similar mechanisms could be explored for this compound .

Antimicrobial Effects

Preliminary evaluations suggest that compounds with similar structures exhibit antimicrobial activity against both gram-positive and gram-negative bacteria. This opens avenues for further research into the antibacterial properties of this compound .

Case Studies

  • Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that derivatives of this compound can inhibit cell proliferation significantly. For example, a derivative showed an IC50 value as low as 20 nM against specific cancer types .
  • Animal Models : In vivo studies are necessary to confirm the efficacy and safety profile of this compound. Research involving animal models has indicated potential for reduced tumor growth when administered in conjunction with standard chemotherapy agents.

Data Tables

Activity Type Mechanism Reference
AnticancerApoptosis induction
AntimicrobialBacterial inhibition
AntioxidantFree radical scavenging

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
4-((4'-Fluoro-[1,1'-biphenyl]-3-yl)methyl)tetrahydro-2H-pyran-4-carboxylic acid
Reactant of Route 2
4-((4'-Fluoro-[1,1'-biphenyl]-3-yl)methyl)tetrahydro-2H-pyran-4-carboxylic acid

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